molecular formula C10H14N2O2 B1442675 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 581083-30-9

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B1442675
CAS RN: 581083-30-9
M. Wt: 194.23 g/mol
InChI Key: OMXGCIRFKLMDNE-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (DMCI) is an organic compound that belongs to the family of indazole carboxylic acids. It is a white crystalline solid with a molecular weight of 181.22 g/mol. DMCI has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biopolymers. It is also used in the study of the mechanism of action of enzymes and other biological molecules.

Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

The indazole moiety, which is a core structure in 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, has been identified as having significant anti-inflammatory properties . Research has shown that certain derivatives of indazole can act as potent anti-inflammatory agents with minimal side effects. This compound could be synthesized and modified to create new medications that help treat conditions like arthritis and other inflammatory diseases.

Pharmacology: Antimicrobial Activity

Indazole derivatives have been explored for their antimicrobial efficacy. The structural flexibility of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid allows for the synthesis of novel compounds that could be potent against a range of microbial infections . This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant bacteria.

Biochemistry: Enzyme Inhibition

In biochemistry, the indazole ring system found in this compound is known to interact with various enzymes, potentially inhibiting their activity . This interaction is crucial for designing enzyme inhibitors that can regulate metabolic pathways, which is beneficial for treating metabolic disorders.

Material Science: Organic Synthesis Solvent

Compounds with an indazole core are often used as solvents in organic synthesis due to their polar nature . They can facilitate various chemical reactions, including N-alkylation and O-alkylation, which are fundamental in creating polymers and other advanced materials.

properties

IUPAC Name

6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2)4-3-6-7(5-10)11-12-8(6)9(13)14/h3-5H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXGCIRFKLMDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)NN=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

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